molecular formula C22H19ClFN3O3 B11185542 1-(3-chloro-4-fluorophenyl)-3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,5-dione

1-(3-chloro-4-fluorophenyl)-3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,5-dione

Cat. No.: B11185542
M. Wt: 427.9 g/mol
InChI Key: WCEUJLYEPYEUSC-UHFFFAOYSA-N
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Description

1-(3-CHLORO-4-FLUOROPHENYL)-3-{6-METHOXY-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL}PYRROLIDINE-2,5-DIONE is a complex organic compound that features a combination of pyrrolidine, indole, and phenyl groups

Preparation Methods

The synthesis of 1-(3-CHLORO-4-FLUOROPHENYL)-3-{6-METHOXY-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL}PYRROLIDINE-2,5-DIONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole derivative, followed by the introduction of the pyrrolidine ring and the phenyl group. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the phenyl and indole rings.

    Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents. Reaction conditions vary depending on the desired transformation.

    Major Products: The major products formed depend on the specific reaction and conditions used. .

Scientific Research Applications

1-(3-CHLORO-4-FLUOROPHENYL)-3-{6-METHOXY-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL}PYRROLIDINE-2,5-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyrrolidine moieties play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds include other indole and pyrrolidine derivatives, such as:

    1-(3-CHLORO-4-FLUOROPHENYL)-3-{6-METHOXY-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL}PYRROLIDINE-2,5-DIONE: Unique due to its specific combination of functional groups.

    Indole Derivatives: Known for their wide range of biological activities.

    Pyrrolidine Derivatives: Used in drug discovery for their versatile biological profiles

Properties

Molecular Formula

C22H19ClFN3O3

Molecular Weight

427.9 g/mol

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-(6-methoxy-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C22H19ClFN3O3/c1-30-13-3-5-18-15(9-13)14-6-7-26(11-19(14)25-18)20-10-21(28)27(22(20)29)12-2-4-17(24)16(23)8-12/h2-5,8-9,20,25H,6-7,10-11H2,1H3

InChI Key

WCEUJLYEPYEUSC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCN(C3)C4CC(=O)N(C4=O)C5=CC(=C(C=C5)F)Cl

Origin of Product

United States

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